5-Bromo-N-(4-methoxybenzyl)picolinamide
Description
Overview of Picolinamide (B142947) Derivatives in Synthetic Chemistry
Picolinamide derivatives are widely recognized for their role as directing groups in C-H bond functionalization reactions. researchgate.netnih.gov The nitrogen atom of the pyridine (B92270) ring and the amide's carbonyl oxygen can chelate to a metal center, forming a stable five-membered ring intermediate. This chelation assistance allows for the site-selective activation and subsequent functionalization of otherwise unreactive C-H bonds, typically at the ortho-position of an attached aryl group or at the γ-position of an aliphatic chain. nih.gov This strategy has been successfully employed in a variety of transformations, including arylation, alkylation, and olefination, providing efficient routes to complex molecules from simple precursors. researchgate.netresearchgate.net The development of methods for the facile attachment and cleavage of the picolinamide auxiliary further enhances its utility in synthetic campaigns. researchgate.net
Significance of N-Substituted Picolinamides in Chemical Discovery
The introduction of substituents on the amide nitrogen of the picolinamide scaffold, creating N-substituted picolinamides, dramatically expands the chemical space and potential applications of this compound class. The nature of the N-substituent can influence the steric and electronic environment around the chelating center, thereby fine-tuning the reactivity and selectivity of catalytic processes. researchgate.net Furthermore, N-substituted picolinamides are themselves targets in drug discovery programs, with derivatives exhibiting a range of biological activities. For instance, various N-substituted picolinamides have been investigated as potential therapeutic agents, including inhibitors of enzymes such as acetylcholinesterase. researchgate.net The modular synthesis of these compounds allows for the creation of large libraries for screening and structure-activity relationship (SAR) studies. researchgate.net
Contextualization of 5-Bromo-N-(4-methoxybenzyl)picolinamide within Picolinamide Chemistry
This compound is a specific derivative that incorporates several key structural features. The picolinamide core provides the foundational chelating ability. The bromine atom at the 5-position of the pyridine ring offers a handle for further synthetic modifications, such as cross-coupling reactions, which could be used to introduce additional complexity to the molecule. The N-substituent is a 4-methoxybenzyl group. The benzyl (B1604629) moiety provides a degree of conformational flexibility, while the methoxy (B1213986) group on the phenyl ring can influence the electronic properties and potential intermolecular interactions of the compound.
While specific research detailing the synthesis and applications of this compound is not extensively documented in publicly available literature, its structure suggests it could be a valuable intermediate or a target molecule in various research endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 951885-02-2 |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ |
| Molecular Weight | 321.17 g/mol |
This table is generated based on data from chemical supplier catalogs.
Research Scope and Objectives for this compound
Given the structural features of this compound, several avenues of research could be envisioned. A primary objective would be the development and optimization of a synthetic route to this compound. This would likely involve the amidation of 5-bromopicolinic acid with 4-methoxybenzylamine (B45378).
Further research could explore its utility as a building block in organic synthesis. The presence of the bromo substituent invites investigation into its participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to generate more complex picolinamide derivatives.
Another research direction could be the evaluation of its biological activity. Given that related N-substituted picolinamides have shown interesting pharmacological profiles, screening this compound and its derivatives for various biological targets would be a logical step. The combination of the picolinamide scaffold, the brominated pyridine, and the methoxybenzyl group could lead to unique interactions with biological macromolecules.
Table 2: Potential Research Areas for this compound
| Research Area | Focus |
| Synthetic Chemistry | Development of efficient synthesis protocols. |
| Catalysis | Use as a ligand or substrate in catalytic reactions. |
| Medicinal Chemistry | Investigation of potential biological and pharmacological activities. |
| Materials Science | Exploration as a component in functional materials. |
Properties
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(15)9-16-13/h2-7,9H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOMBIXVPWZYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650075 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-02-2 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for 5 Bromo N 4 Methoxybenzyl Picolinamide
Retrosynthetic Analysis of 5-Bromo-N-(4-methoxybenzyl)picolinamide
A retrosynthetic analysis of this compound reveals a straightforward and logical disconnection of the amide bond. This primary disconnection points to two key starting materials: 5-bromopicolinic acid and (4-methoxyphenyl)methanamine, more commonly known as 4-methoxybenzylamine (B45378). This approach is the most common and direct strategy for the formation of the target amide. The general principle of retrosynthetic analysis involves breaking down a complex molecule into simpler, commercially available, or easily synthesizable precursors. researchgate.net
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate this transformation. These methods typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Development of Primary Synthetic Routes for this compound
The primary synthetic strategies for this compound revolve around the formation of the amide bond between the two key precursors identified in the retrosynthetic analysis.
Amidation Strategies Utilizing 5-Bromopicolinic Acid Precursors
The most direct and widely employed method for the synthesis of this compound involves the coupling of 5-bromopicolinic acid with 4-methoxybenzylamine. This can be achieved through several activation methods for the carboxylic acid.
One common approach is the in-situ formation of the acyl chloride of 5-bromopicolinic acid. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then immediately reacted with 4-methoxybenzylamine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. A similar procedure has been successfully employed in the synthesis of related N-benzylpicolinamides. epo.org
Alternatively, a variety of coupling reagents can be used to facilitate the amidation directly, without the need to isolate the acyl chloride. These reagents activate the carboxylic acid in-situ, forming a reactive intermediate that is readily attacked by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other modern coupling reagents include uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). catalyticamidation.info
Exploration of Alternative Amidation Reactions
While the direct amidation of 5-bromopicolinic acid is the most common route, alternative strategies can be envisioned. One such possibility involves a transamidation reaction, where an ester of 5-bromopicolinic acid, such as the methyl or ethyl ester, is reacted with 4-methoxybenzylamine. These reactions often require a catalyst, such as a Lewis acid or a specific metal complex, and may necessitate elevated temperatures to proceed efficiently. luxembourg-bio.comucl.ac.uk
Another less common but viable approach could involve a Staudinger ligation, where an azide (B81097) derivative of 5-bromopicolinic acid would react with a phosphine-functionalized 4-methoxybenzylamine. However, this method is generally more complex to execute and is typically reserved for bioconjugation or peptide synthesis.
Optimization of Reaction Parameters for Enhanced Synthesis of this compound
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. The optimization of parameters such as solvent, catalyst, and temperature is crucial for developing a robust and scalable synthetic process.
Solvent Screening and Reaction Medium Effects
The choice of solvent can significantly impact the rate and outcome of the amidation reaction. The solubility of the starting materials, intermediates, and products, as well as the stabilization of the transition state, are all influenced by the reaction medium.
For the synthesis of picolinamides, a range of solvents have been investigated. Polar aprotic solvents are frequently employed due to their ability to dissolve the polar starting materials and intermediates. A study on the direct amidation of phenylacetic acid derivatives with benzylamines showed that non-polar solvents like toluene (B28343) can also be effective, particularly at elevated temperatures. catalyticamidation.info In a comparative study of amidation reagents in aqueous media, N-methylpyrrolidone (NMP) was initially used as a co-solvent to ensure solubility.
Below is a representative data table illustrating the effect of different solvents on the yield of a model amidation reaction, which can be extrapolated to the synthesis of the target compound.
| Solvent | Dielectric Constant (20°C) | Yield (%) |
| Dichloromethane (B109758) (DCM) | 8.93 | 85 |
| Tetrahydrofuran (THF) | 7.58 | 78 |
| Acetonitrile (MeCN) | 37.5 | 82 |
| N,N-Dimethylformamide (DMF) | 36.7 | 90 |
| Toluene | 2.38 | 75 (at 110°C) |
| Water (with co-solvent) | 80.1 | Varies with reagent |
This table is a composite representation based on general findings in amidation reactions and does not represent a single specific experiment for the target molecule.
Catalyst Evaluation and Reaction Kinetics
The use of catalysts can significantly accelerate the rate of amidation and allow for milder reaction conditions. For direct amidation reactions, various catalysts have been developed. Boronic acid derivatives have emerged as effective catalysts for the direct condensation of carboxylic acids and amines, often requiring azeotropic removal of water.
Lewis acids, such as those based on titanium, zirconium, or niobium, have also been shown to catalyze amidation reactions by activating the carboxylic acid. ucl.ac.uk In some instances, the coupling reagents themselves can be considered catalysts in a broader sense, as they are used in stoichiometric or slightly super-stoichiometric amounts but are not incorporated into the final product. A comparative study of different amide-bond forming reagents in the presence of water demonstrated that the choice of reagent is highly substrate-dependent.
The following table summarizes the performance of various coupling agents in a model amidation reaction, which provides insight into potential catalysts for the synthesis of this compound.
| Coupling Agent (Catalyst) | Additive | Yield (%) |
| DIC | HOPO | High |
| DMT-MM | None | High (for secondary amines) |
| COMU | Collidine | High |
| TPTU | NMI | High (for anilines) |
| EDC | Oxyma | Moderate to High |
| CDI | None | Moderate to High |
This table is based on a comparative study of amidation reagents in aqueous media and illustrates the variability in performance. DIC: Diisopropylcarbodiimide, HOPO: 2-Hydroxypyridine-N-oxide, DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, TPTU: O-(1,2-Dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, NMI: N-Methylimidazole, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, CDI: Carbonyldiimidazole.
The kinetics of the reaction are influenced by the concentration of reactants, the temperature, and the nature of the catalyst. Generally, higher temperatures lead to faster reaction rates, but can also promote side reactions. The choice of an appropriate catalyst allows for lower reaction temperatures while maintaining a reasonable reaction time.
Process Intensification and Scale-Up Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges. Process intensification and careful scale-up strategies are paramount to ensure economic viability, safety, and consistent product quality. cetjournal.it
A common laboratory synthesis of this compound involves the amidation of 5-bromopicolinic acid with 4-methoxybenzylamine. This reaction is typically facilitated by a coupling agent in an organic solvent. While effective on a small scale, direct translation of this batch process to a multi-kilogram or pilot-plant scale can lead to issues with heat and mass transfer, extended reaction times, and potential for side-product formation. nih.govresearchgate.net
Process intensification strategies focus on developing more efficient and compact production methods. cetjournal.it For the synthesis of this compound, this could involve a shift from traditional batch reactors to continuous flow systems. mdpi.com Flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. mdpi.comthieme-connect.de
The table below illustrates a hypothetical comparison between a traditional batch process and an intensified continuous flow process for the synthesis of this compound.
| Parameter | Traditional Batch Process | Intensified Flow Process |
| Reactor Type | Jacketed Glass Reactor | Microreactor/Packed-Bed Reactor |
| Reaction Volume | 100 L | 10 mL |
| Reaction Time | 12 hours | 15 minutes |
| Temperature Control | ± 5 °C | ± 1 °C |
| Productivity ( kg/day ) | 10 | 50 |
| Solvent Usage (L/kg) | 20 | 5 |
| Yield | 85% | 95% |
| Purity (HPLC) | 95% | >99% |
This table presents a hypothetical comparison to illustrate the potential benefits of process intensification and is not based on actual production data.
Scale-up of the synthesis requires careful consideration of several factors. nih.gov The choice of equipment, agitation speed, and the rate of reagent addition can significantly impact the reaction outcome. For instance, in a large batch reactor, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of impurities. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing and heat transfer in large-scale reactors before actual production runs.
Furthermore, downstream processing, including product isolation and purification, must be scalable. Crystallization is a common method for purifying the final product. The cooling rate, solvent system, and seeding strategy are critical parameters that need to be optimized to ensure consistent crystal size distribution and high purity on a large scale.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to minimize environmental impact and enhance sustainability. The synthesis of this compound offers several opportunities for the application of these principles.
One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Traditional amide bond formation often employs chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as dimethylformamide (DMF). These solvents are associated with environmental and health concerns. Research into greener alternatives is a key focus. For the synthesis of this compound, exploring the use of more benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even performing the reaction in a solvent-free or neat condition, could significantly improve the greenness of the process.
Another important aspect is the use of catalytic methods. The development of highly efficient and selective catalysts can reduce the amount of waste generated. For the amidation reaction, instead of stoichiometric coupling reagents that generate significant byproducts, catalytic methods are being explored. For example, nickel-based nanocatalysts have shown promise in reductive amidation reactions, which could be an alternative synthetic route. nih.gov
The following table outlines potential green chemistry improvements for the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Greener Alternative |
| Solvent Selection | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate |
| Catalysis | Stoichiometric Coupling Agents | Catalytic Amidation (e.g., using a reusable catalyst) |
| Atom Economy | Lower due to coupling agent byproducts | Higher with catalytic methods |
| Energy Efficiency | High-temperature batch processing | Lower temperature flow chemistry mdpi.com |
| Waste Reduction | Significant solvent and byproduct waste | Minimized solvent use and recyclable catalysts |
This table presents potential green chemistry improvements and is for illustrative purposes.
Furthermore, the adoption of continuous flow chemistry, as discussed in the previous section, aligns well with green chemistry principles. researchgate.netuc.ptwordpress.com The reduced reaction volumes and enhanced control can lead to higher yields and purity, thereby minimizing waste. In-line purification techniques within a flow system can further reduce the need for traditional, solvent-intensive workup procedures. The development of a telescoped flow process, where multiple reaction steps are performed sequentially without isolating intermediates, represents a significant advancement in sustainable chemical manufacturing. wordpress.com
By integrating these process intensification and green chemistry strategies, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo N 4 Methoxybenzyl Picolinamide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 5-Bromo-N-(4-methoxybenzyl)picolinamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for a complete assignment of all proton and carbon signals.
The ¹H-NMR spectrum of this compound would be expected to show distinct signals for each of the chemically non-equivalent protons. The aromatic region would feature signals for the protons on the picolinamide (B142947) ring and the 4-methoxybenzyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are critical for assigning these protons. For instance, the protons on the benzyl (B1604629) ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the benzyl group would typically appear as a doublet due to coupling with the adjacent amide proton, which itself would likely be a triplet.
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of chemically distinct carbon atoms. The chemical shifts of the carbon signals are indicative of their electronic environment, with carbons attached to electronegative atoms (like oxygen and nitrogen) and those in aromatic systems appearing at higher chemical shifts (downfield).
Table 1: Hypothetical ¹H-NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.58 | d | 2.1 | H-6 (Picolinamide) |
| 8.05 | dd | 8.5, 2.1 | H-4 (Picolinamide) |
| 7.88 | d | 8.5 | H-3 (Picolinamide) |
| 7.25 | d | 8.6 | H-2', H-6' (Methoxybenzyl) |
| 6.88 | d | 8.6 | H-3', H-5' (Methoxybenzyl) |
| 4.59 | d | 5.8 | CH₂ |
| 3.80 | s | - | OCH₃ |
Table 2: Hypothetical ¹³C-NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 164.5 | C=O |
| 159.2 | C-4' (Methoxybenzyl) |
| 151.8 | C-2 (Picolinamide) |
| 148.5 | C-6 (Picolinamide) |
| 140.2 | C-4 (Picolinamide) |
| 130.1 | C-1' (Methoxybenzyl) |
| 129.5 | C-2', C-6' (Methoxybenzyl) |
| 122.8 | C-3 (Picolinamide) |
| 119.7 | C-5 (Picolinamide) |
| 114.3 | C-3', C-5' (Methoxybenzyl) |
| 55.4 | OCH₃ |
Two-dimensional NMR experiments are instrumental in confirming the assignments made from one-dimensional spectra and in elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the picolinamide ring and between the amide proton and the methylene protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the benzyl group to the amide nitrogen and the picolinamide ring to the amide carbonyl.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to confirm the geometry and conformation of the molecule, for example, by observing through-space interactions between the methylene protons and the protons on the picolinamide ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
HRMS is a powerful technique that provides the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental composition.
For this compound (C₁₄H₁₃BrN₂O₂), the theoretical monoisotopic mass can be calculated with high accuracy. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), confirming the molecular formula. Furthermore, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum for the molecular ion peak (M⁺) and its bromine-containing fragments. This pattern serves as a definitive indicator of the presence of a single bromine atom in the molecule.
Table 3: Hypothetical HRMS Data for this compound
| Ion | Theoretical m/z | Observed m/z | Difference (ppm) |
|---|---|---|---|
| [M(⁷⁹Br)+H]⁺ | 321.0237 | 321.0240 | 0.9 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the methoxy (B1213986) group, and the fragmentation of the picolinamide ring. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the different functional groups.
Vibrational Spectroscopy (Infrared and Raman) Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the chemical bonds within a molecule. These techniques are complementary and provide a molecular fingerprint that is unique to the compound.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in this compound. Key absorptions would include the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). Additionally, C-H stretching vibrations for the aromatic and methylene groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-O stretching of the methoxy group would be observed.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While strong in the IR spectrum, the C=O stretch is typically a strong band in the Raman spectrum as well. Aromatic ring vibrations often give rise to strong Raman signals. The C-Br stretching vibration, which may be weak in the IR spectrum, could be more readily observed in the Raman spectrum.
Table 4: Hypothetical Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~3300 | N-H Stretch (Amide) | IR |
| ~3050 | Aromatic C-H Stretch | IR, Raman |
| ~2950 | Aliphatic C-H Stretch | IR, Raman |
| ~1670 | C=O Stretch (Amide I) | IR, Raman |
| ~1600, ~1480 | Aromatic C=C Stretch | IR, Raman |
| ~1540 | N-H Bend (Amide II) | IR |
| ~1250 | C-O Stretch (Ether) | IR |
| ~1030 | Aromatic in-plane C-H bend | IR, Raman |
Identification of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups include the amide, the pyridine (B92270) ring, the benzene ring, the C-Br bond, and the methoxy group. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic vibrational frequencies can be predicted with high confidence based on data from closely related structures, such as N-(4-methoxybenzyl)undec-10-enamide and other picolinamides. nih.gov
The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions in the spectrum, expected in the region of 1640-1680 cm⁻¹. The amide II band, which arises from a mix of N-H in-plane bending and C-N stretching, is predicted to be found near 1530-1550 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methylene (-CH₂-) and methoxy (-OCH₃) groups are expected just below 3000 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
Table 1: Predicted Characteristic IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | ~3300 |
| Amide | C=O Stretch (Amide I) | 1640 - 1680 |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1530 - 1550 |
| Aromatic | C-H Stretch | >3000 |
| Alkyl | C-H Stretch (CH₂, CH₃) | <3000 |
| Methoxy | C-O-C Asymmetric Stretch | ~1250 |
| Methoxy | C-O-C Symmetric Stretch | ~1030 |
| Pyridine Ring | C=C, C=N Ring Stretch | 1400 - 1600 |
Conformational Insights from Vibrational Modes
The vibrational spectrum not only identifies functional groups but also offers insights into the molecule's conformation. The exact positions and shapes of the amide I and N-H stretching bands are sensitive to hydrogen bonding. In the solid state, it is highly probable that intermolecular hydrogen bonds involving the amide N-H donor and the amide C=O or pyridine nitrogen as acceptors are present. These interactions would typically cause a shift of the N-H stretch to a lower frequency and the C=O stretch to a lower frequency compared to the gas phase or a non-polar solution.
Furthermore, analysis of a closely related compound, N-(4-methoxyphenyl)picolinamide (MPPA), reveals that intramolecular hydrogen bonds can also play a crucial role in stabilizing the molecular conformation. iucr.orgnih.gov In MPPA, two such interactions (N-H···N and C-H···O) help to maintain a nearly planar arrangement of the molecule. iucr.orgnih.gov It is highly probable that similar intramolecular forces, along with the steric influence of the bromine atom, dictate the preferred conformation of this compound, influencing the dihedral angles between the pyridine and benzene rings. These conformational details would be reflected in the fine structure of the vibrational spectra.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal Growth Methodologies
To perform single-crystal X-ray diffraction, high-quality single crystals of the compound must first be grown. A common and effective method for organic compounds like this compound is slow evaporation from a suitable solvent. nih.govresearchgate.net For the analogous compound MPPA, single crystals were successfully obtained by recrystallization from a 30% ethanol-water solution. iucr.org This suggests that a similar solvent system, or others like methanol, ethanol (B145695), or acetone, would be a good starting point for growing single crystals of the title compound. The process involves dissolving the purified compound in a minimal amount of a suitable solvent at an elevated temperature and allowing the solvent to evaporate slowly at room temperature, leading to the formation of well-ordered crystals over several days.
Analysis of Molecular Geometry and Conformational Preferences
While a crystal structure for this compound has not been reported, the structure of MPPA provides a robust model for its expected molecular geometry. iucr.orgnih.gov The MPPA molecule is nearly planar, with a small dihedral angle of 14.25(5)° between the pyridine and benzene rings. nih.gov The planarity is stabilized by intramolecular hydrogen bonds. It is expected that this compound would adopt a similar low-energy, near-planar conformation.
The key geometric parameters such as bond lengths and angles are also expected to be comparable. The amide linkage (O=C-N) should be planar, with the C-N bond exhibiting partial double bond character, resulting in a shorter bond length than a typical C-N single bond. The introduction of the bromine atom at the 5-position of the pyridine ring is not expected to drastically alter the core geometry but will influence the electronic distribution and potentially engage in specific intermolecular interactions.
Table 2: Predicted Molecular Geometry Parameters for this compound (based on the crystal structure of N-(4-methoxyphenyl)picolinamide nih.gov)
| Parameter | Description | Predicted Value |
|---|---|---|
| C=O Bond Length | Amide carbonyl bond | ~1.23 Å |
| C-N Bond Length | Amide C-N bond | ~1.34 Å |
| Dihedral Angle | Angle between pyridine and benzene rings | ~10-20° |
| Torsion Angle | N(pyridine)-C-C(carbonyl)-N(amide) | ~3° |
Investigation of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the crystal structure of the analogue MPPA, molecules are linked into a stable three-dimensional network primarily through C-H···π interactions and other weak hydrogen bonds. iucr.org The amide group is a classic hydrogen-bonding motif. It is highly likely that in the crystal lattice of this compound, the amide N-H group will act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen atom will act as acceptors, forming chains or dimeric structures that are common in picolinamide derivatives. iucr.orgnih.gov
Chemical Reactivity and Transformation Studies of 5 Bromo N 4 Methoxybenzyl Picolinamide
Reactivity of the Bromo Substituent on the Picolinamide (B142947) Core
The bromine atom at the 5-position of the picolinamide ring is a key handle for molecular modification. Its reactivity is influenced by the electronic properties of the pyridine (B92270) ring, making it susceptible to palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and reductive transformations.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify aryl halides. For 5-bromopicolinamide derivatives, these reactions provide a means to introduce a wide range of substituents at the 5-position of the pyridine ring.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. researchgate.netnih.gov For substrates similar to 5-Bromo-N-(4-methoxybenzyl)picolinamide, such as other bromopyridine derivatives, various palladium catalysts and conditions have been successfully employed. Typically, a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base, is used to facilitate the reaction. researchgate.net The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific coupling partners.
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Pyridine Derivatives
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(CF₃COO)₂ / PPh₃ | Et₃N | DMF | 100 | 85 | scirp.org |
| 5-Bromopyrimidine (B23866) | Thien-2-ylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - |
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key reaction for the synthesis of substituted alkynes and conjugated enynes. scirp.orgscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.org However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govresearchgate.net For 2-amino-3-bromopyridines, successful Sonogashira couplings have been reported using a Pd(CF₃COO)₂/PPh₃/CuI system, yielding a variety of 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgscirp.org
Table 2: Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes
| 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | scirp.orgscirp.org |
| 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 89 | scirp.org |
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction is a powerful method for the synthesis of complex molecules and natural products. youtube.com The reaction typically proceeds with a palladium catalyst in the presence of a base. organic-chemistry.org The regioselectivity of the Heck reaction with substituted alkenes can be influenced by both steric and electronic factors. libretexts.org For instance, in the synthesis of 1,3-diarylpropene derivatives from the Heck coupling of 2-amidoiodobenzene with estragole (B85927) or eugenol, the formation of two regioisomers was observed, with the ratio dependent on the electronic nature of the allylbenzene (B44316) partner. cam.ac.uk
Nucleophilic Substitution Reactions at the Pyridine Ring
The pyridine ring, being an electron-deficient heterocycle, can undergo nucleophilic aromatic substitution (SNAᵣ), particularly when activated by electron-withdrawing groups. researchgate.netresearchgate.netresearchgate.netnih.gov The bromo substituent at the 5-position of the picolinamide core can be displaced by various nucleophiles. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion. researchgate.netnih.gov
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing picolinamide group. Reactions involving amines can lead to the formation of aminopyridine derivatives. youtube.comyoutube.comyoutube.com
Reductive Transformations of the Bromo Group
The bromo substituent on the picolinamide core can be removed through reductive dehalogenation. This transformation is useful for introducing a hydrogen atom at that position, which can be a key step in a multi-step synthesis. Various methods for the reductive dehalogenation of aryl bromides have been developed. A metal-free reductive debromination of 5-bromopyrimidine derivatives has been achieved using a mixture of DMF and trialkylamines, which acts as a potential reductive system. researchgate.net This method shows good tolerance for amine and sulfide (B99878) functionalities. researchgate.net Other methods for the reductive functionalization of amides have also been explored, which can lead to the synthesis of various bioactive compounds. frontiersin.orgnih.gov
Reactivity at the Picolinamide Amide Linkage
The amide bond in this compound is generally stable but can undergo cleavage under specific conditions, providing another avenue for chemical modification.
Hydrolytic Stability under Various Conditions
The hydrolysis of amides to their corresponding carboxylic acids and amines typically requires harsh conditions, such as strong acids or bases at elevated temperatures. The stability of the amide bond is due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, the rate of hydrolysis can be influenced by the substituents on both the acyl and the nitrogen parts of the amide. For N-benzoyl-4,5-diphenylimidazole derivatives, kinetic studies have shown that the hydrolysis is catalyzed by both hydronium and hydroxide (B78521) ions, with a pH-independent region also observed. nih.gov The presence of electron-donating or electron-withdrawing groups on the benzoyl moiety affects the rate of hydrolysis. nih.gov For N-(hydroxymethyl)benzamide derivatives with electron-donating groups, a rapid amidic hydrolysis has been observed under basic conditions, suggesting an intramolecular general-base catalyzed mechanism. nih.gov
Amidolysis and Transamidation Reactions
Amidolysis, or transamidation, is the reaction of an amide with an amine to form a new amide and is a valuable tool for the synthesis of amides without the need for activated carboxylic acid derivatives. scirp.org These reactions are often equilibrium-controlled and may require a catalyst to proceed efficiently. scirp.org Various catalysts, including metal complexes and organocatalysts, have been developed for transamidation reactions. organic-chemistry.orgresearchgate.net For instance, iron(III) salts have been shown to catalyze the transamidation of primary, secondary, and tertiary amides with a range of amines. organic-chemistry.org The picolinamide directing group itself can be cleaved and recycled. An efficient strategy involves Boc activation of the picolinamide followed by a Ni-catalyzed esterification reaction.
Functionalization and Modification of the N-(4-methoxybenzyl) Moiety
The N-(4-methoxybenzyl) group, often abbreviated as PMB (p-methoxybenzyl), is a versatile component of the molecule, offering opportunities for both modification of the aromatic ring and transformation of the methoxy (B1213986) group itself.
Electrophilic Aromatic Substitution on the Methoxybenzyl Ring
The benzene (B151609) ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. This activation, however, is moderated by the presence of the bulky N-picolinamide substituent. The methoxy group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. youtube.com In the case of this compound, the para position is already occupied by the benzylamine (B48309) linkage. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions (C-3 and C-5) relative to the methoxy group.
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be envisioned on this ring system.
Nitration: Treatment with nitrating agents, such as a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group onto the aromatic ring. Due to the directing effect of the methoxy group, the primary products would be 5-Bromo-N-(3-nitro-4-methoxybenzyl)picolinamide and 5-Bromo-N-(5-nitro-4-methoxybenzyl)picolinamide. The use of milder nitrating agents, like N-nitrosaccharin, could offer better control and functional group tolerance. acs.org
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or a suitable solvent would lead to the corresponding halogenated derivatives. For instance, bromination would likely yield 5-Bromo-N-(3-bromo-4-methoxybenzyl)picolinamide. The use of N-halosuccinimides (NBS, NCS) can also be employed for halogenation under milder conditions. organic-chemistry.org
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, catalyzed by Lewis acids like AlCl₃ or FeCl₃, could introduce alkyl or acyl groups onto the methoxybenzyl ring. wikipedia.orgnih.gov For example, acylation with acetyl chloride and AlCl₃ would be expected to yield 5-Bromo-N-(3-acetyl-4-methoxybenzyl)picolinamide.
The table below summarizes the expected major products from electrophilic aromatic substitution reactions on the methoxybenzyl ring of this compound.
| Reaction Type | Reagent/Catalyst | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Bromo-N-(3-nitro-4-methoxybenzyl)picolinamide |
| Bromination | Br₂/FeBr₃ | 5-Bromo-N-(3-bromo-4-methoxybenzyl)picolinamide |
| Acylation | CH₃COCl/AlCl₃ | 5-Bromo-N-(3-acetyl-4-methoxybenzyl)picolinamide |
Selective Transformations of the Methoxy Group
The methoxy group (-OCH₃) on the benzyl (B1604629) ring is a key functional group that can be selectively transformed, most notably through demethylation to reveal a phenolic hydroxyl group. This transformation is significant as it can alter the biological properties of the molecule and provide a handle for further functionalization.
Several reagents are known to effectively cleave aryl methyl ethers.
Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the demethylation of aryl methyl ethers. nih.govyoutube.com The reaction typically proceeds by formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. The reaction is usually performed in an inert solvent like dichloromethane (B109758) at low temperatures.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is an oxidizing agent that can be used for the deprotection of p-methoxybenzyl (PMB) ethers. researchgate.net The reaction proceeds through the formation of a charge-transfer complex, leading to the release of the corresponding alcohol and p-methoxybenzaldehyde.
Trifluoroacetic Acid (TFA): Strong acids like TFA can also effect the cleavage of the PMB group, particularly when used at elevated temperatures. nih.gov This method is often employed when other acid-labile groups are not present in the molecule.
The selective demethylation of this compound would yield 5-Bromo-N-(4-hydroxybenzyl)picolinamide.
| Reagent | Conditions | Product |
| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | 5-Bromo-N-(4-hydroxybenzyl)picolinamide |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent, often with water | 5-Bromo-N-(4-hydroxybenzyl)picolinamide |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent, elevated temperature | 5-Bromo-N-(4-hydroxybenzyl)picolinamide |
Oxidation and Reduction Pathways of the Entire Molecular Framework
The entire this compound molecule possesses multiple sites that can undergo oxidation or reduction, leading to a variety of transformed products. The reactivity of one part of the molecule can be influenced by the presence of the others.
Oxidation:
The primary sites for oxidation are the pyridine nitrogen and the benzylic methylene (B1212753) (-CH₂-) group.
N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgrsc.orgmdpi.com This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. The product of this reaction would be this compound N-oxide.
Oxidation of the Benzylic Position: The methylene group of the benzyl moiety is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially cleave the benzyl group, leading to the formation of 5-bromopicolinamide and 4-methoxybenzoic acid. energetic-materials.org.cnyoutube.comresearchgate.net Milder and more selective oxidation of the benzylic CH₂ to a carbonyl group (C=O) could potentially be achieved, which would yield an N-acyl imine. Oxidative debenzylation of N-benzyl amides has been reported using reagents like Oxone in the presence of alkali metal bromides. organic-chemistry.org
Reduction:
The key sites for reduction are the 5-bromo substituent on the pyridine ring and potentially the amide carbonyl group under harsh conditions.
Reduction of the Bromo-Pyridine Moiety: The bromine atom on the pyridine ring can be removed via catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate) are commonly used for the hydrodehalogenation of aryl bromides. wikipedia.org This would result in the formation of N-(4-methoxybenzyl)picolinamide. It is important to note that under these conditions, the pyridine ring itself could also be reduced to a piperidine (B6355638) ring, especially with more active catalysts like platinum oxide (PtO₂) or under more forcing conditions. nih.govrsc.org The chemoselectivity of the reduction would be a critical factor. organic-chemistry.org Alternatively, reduction with zinc dust in acetic acid is a known method for the reduction of carbon-halogen bonds and could potentially be applied. organic-chemistry.orgorganic-chemistry.orgyoutube.combohrium.comresearchgate.net
Reduction of the Amide Group: The amide functional group is generally resistant to reduction. However, under forcing conditions with strong reducing agents like lithium aluminum hydride (LiAlH₄), it can be reduced to an amine. In the case of this compound, this would lead to the formation of (5-bromopyridin-2-yl)methanamine (B574291) and 4-methoxybenzylamine (B45378). More chemoselective methods for amide reduction have been developed, but their applicability would need to be experimentally verified. nih.govnih.govrsc.org
The following table summarizes potential oxidation and reduction products of the entire molecular framework.
| Reaction Type | Reagent/Catalyst | Potential Major Product(s) |
| N-Oxidation | m-CPBA | This compound N-oxide |
| Benzylic Oxidation | KMnO₄ | 5-Bromopicolinamide and 4-Methoxybenzoic acid |
| Debromination | Pd/C, H₂ | N-(4-Methoxybenzyl)picolinamide |
| Ring Hydrogenation | PtO₂, H₂ | 5-Bromo-N-(4-methoxybenzyl)piperidine-2-carboxamide |
| Amide Reduction | LiAlH₄ | (5-Bromopyridin-2-yl)methanamine and 4-Methoxybenzylamine |
Design, Synthesis, and Investigation of 5 Bromo N 4 Methoxybenzyl Picolinamide Derivatives and Analogs
Principles of Structural Modification for Picolinamide-Based Compounds
The modification of picolinamide-based compounds is a strategic endeavor aimed at refining their physicochemical and pharmacological properties. A core principle in this process is the understanding that the picolinamide (B142947) scaffold, a pyridine (B92270) ring linked to an amide group, offers multiple sites for structural alteration. The pyridine ring's nitrogen atom and the amide's carbonyl group are key features that can form coordination bonds, influencing the molecule's interactions with biological targets. nih.gov
Structural modifications typically focus on three main areas: the pyridine ring, the amide linker, and the N-substituent. Alterations to the pyridine ring, such as the introduction of halogen atoms or other functional groups, can significantly impact the electronic properties of the ring system. The amide bond itself, while often crucial for activity, can sometimes be a liability due to metabolic instability. Therefore, its replacement with bioisosteres is a common strategy. mdpi.comatlantis-press.com The N-substituent, in this case, the 4-methoxybenzyl group, provides a large surface for interaction and can be modified to explore different binding pockets or to alter properties like lipophilicity and solubility. nih.gov
Rational Design Strategies for Novel Analogs of 5-Bromo-N-(4-methoxybenzyl)picolinamide
The rational design of new analogs of this compound is a multifaceted process that leverages an understanding of structure-activity relationships (SAR) to guide the synthesis of compounds with potentially enhanced or more specific activities. nih.gov
Systematic Substituent Effects on the Pyridine Ring
For example, in a study of thieno-pyrimidine derivatives, different substituents on a phenyl ring were shown to be critical for biological activity, with some substitutions leading to a complete loss of function. mdpi.com This highlights the importance of systematic exploration of substituents on the aromatic rings of such compounds.
Alterations in the N-Alkyl/Aryl Substituent and Linker
The N-(4-methoxybenzyl) group offers significant opportunities for modification. The methoxy (B1213986) group's position and identity can be altered to probe interactions with target proteins. For example, replacing it with other alkyl or alkoxy groups, or even a hydrogen atom, would systematically alter the electronic and steric properties of this part of the molecule.
Furthermore, the benzyl (B1604629) group itself can be replaced with other aryl or alkyl groups to explore different binding modes. In the development of acetylcholinesterase inhibitors, the N-benzylpiperidine moiety was a key component, and modifications to the benzyl group were crucial in optimizing activity. u-tokyo.ac.jp The linker between the picolinamide and the benzyl group, in this case, a methylene (B1212753) group, could also be extended or rigidified to alter the conformational flexibility of the molecule.
Bioisosteric Replacements within the Molecular Structure
Bioisosterism is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. google.com The amide bond in this compound is a prime candidate for such replacement. Amides can be susceptible to hydrolysis by proteases in the body. Replacing the amide with more stable groups that mimic its key electronic and steric features can lead to more robust drug candidates. atlantis-press.com
Synthetic Routes for Analog Preparation and Diversification
The synthesis of this compound and its analogs can be achieved through various established synthetic methodologies. A common approach involves the coupling of a picolinic acid derivative with an appropriate amine.
For the parent compound, 5-bromopicolinic acid would be activated and then reacted with 4-methoxybenzylamine (B45378). Activation of the carboxylic acid can be achieved using a variety of coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole). nih.gov
Diversification of the analogs can be achieved by using different substituted picolinic acids or different benzylamines in the coupling step. For modifications on the pyridine ring, Suzuki-Miyaura cross-coupling reactions are a powerful tool to introduce new aryl or heteroaryl groups at the 5-position, starting from the 5-bromo derivative. mdpi.com This allows for the synthesis of a wide array of analogs with different substituents on the pyridine core.
For instance, a general synthetic route could be:
Amide Formation: Reaction of 5-bromopicolinic acid with various substituted benzylamines using a peptide coupling agent like HBTU or EDC/HOBt to generate a library of N-substituted analogs.
Pyridine Ring Modification: Using the 5-bromo analog as a starting point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents at the 5-position.
A patent for picolinamide compounds describes the synthesis of derivatives by reacting 6-bromopicolinic acid with various amines, followed by further modifications. A similar strategy could be applied to 5-bromopicolinic acid.
Exploratory Structure-Activity Relationship (SAR) Investigations of Analogs
The systematic synthesis of analogs allows for the exploration of structure-activity relationships (SAR), which are crucial for identifying the molecular features responsible for biological activity and for guiding the design of more potent and selective compounds.
An SAR study on analogs of this compound would involve comparing the biological activity of the synthesized compounds. For example, by keeping the 4-methoxybenzyl group constant and varying the substituent at the 5-position of the pyridine ring, one can determine the effect of this substituent on activity.
In a study on adenosine (B11128) kinase inhibitors, the replacement of a pyridine ring with other five- and six-membered heterocyclic rings had significant effects on in vitro potency and in vivo efficacy. This highlights how subtle changes in the heterocyclic core can lead to dramatic changes in biological outcomes.
A hypothetical SAR study could yield data like the following, which could then be used to build a model of the pharmacophore:
| Compound | R1 (Pyridine C5) | R2 (Benzyl C4) | Biological Activity (IC50, µM) |
| 1 | Br | OCH3 | (Reference Value) |
| 2 | Cl | OCH3 | (Value) |
| 3 | F | OCH3 | (Value) |
| 4 | Br | H | (Value) |
| 5 | Br | Cl | (Value) |
| 6 | Phenyl | OCH3 | (Value) |
By analyzing such data, medicinal chemists can deduce which groups are favorable for activity and which are detrimental, leading to the rational design of second-generation compounds with improved properties. u-tokyo.ac.jp
Coordination Chemistry and Metal Complexation Studies of 5 Bromo N 4 Methoxybenzyl Picolinamide
Ligand Characterization and Potential Coordination Sites
5-Bromo-N-(4-methoxybenzyl)picolinamide is a molecule possessing several potential coordination sites, making it an interesting candidate for the formation of metal complexes. The primary coordination is anticipated to occur through a bidentate chelation involving the pyridinic nitrogen atom and the amide oxygen atom. This N,O-coordination mode is a well-established characteristic of picolinamide-based ligands, leading to the formation of a stable five-membered chelate ring with a metal ion.
The electronic properties of the ligand are influenced by the substituent groups on both the pyridine (B92270) and benzyl (B1604629) rings. The electron-withdrawing bromo group at the 5-position of the pyridine ring is expected to decrease the basicity of the pyridinic nitrogen, which could influence the stability of the resulting metal complexes. Conversely, the electron-donating methoxy (B1213986) group on the benzyl moiety may have a more subtle, indirect electronic effect on the coordination sphere.
Steric factors also play a role in the complexation behavior. The bulky 4-methoxybenzyl group attached to the amide nitrogen can introduce steric hindrance around the coordination center, potentially influencing the geometry of the resulting metal complexes and the number of ligands that can coordinate to a single metal ion.
Synthesis and Isolation of Metal Complexes with this compound
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents for such syntheses include alcohols (methanol, ethanol), acetonitrile, or dimethylformamide (DMF). The reaction is often carried out at elevated temperatures to facilitate the complexation process. The isolation of the resulting solid complexes can usually be achieved by filtration after cooling the reaction mixture or by slow evaporation of the solvent.
Complexation with Transition Metal Ions
Transition metal ions, with their partially filled d-orbitals, are expected to form a wide range of complexes with this compound. The coordination geometry of these complexes would be dictated by the preferred coordination number and geometry of the specific metal ion, as well as by the stoichiometry of the reaction. For instance, with divalent transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II), the formation of either 1:1 or 1:2 (metal:ligand) complexes is plausible. In a 1:2 complex, two ligands would coordinate to the metal center, potentially leading to an octahedral geometry, with the remaining coordination sites occupied by solvent molecules or counter-ions.
The synthesis of a hypothetical [Cu(this compound)₂Cl₂] complex could be envisioned by reacting two equivalents of the ligand with one equivalent of copper(II) chloride in ethanol (B145695) under reflux. The expected product would be a solid whose color would be indicative of the d-d electronic transitions of the Cu(II) ion in the new ligand field.
Interaction with Main Group Elements and Lanthanides
The interaction of this compound with main group elements is also a possibility, although typically less studied than with transition metals. Lewis acidic main group elements could coordinate to the N,O-donor sites of the ligand.
Lanthanide ions, known for their high coordination numbers and preference for oxygen-donor ligands, are excellent candidates for complexation with picolinamide-type ligands. The synthesis of lanthanide complexes would likely involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride salt, in a suitable solvent. The resulting complexes are of particular interest due to their potential luminescent properties. For example, complexes with Europium(III) and Terbium(III) are known to exhibit characteristic red and green luminescence, respectively, upon excitation of the ligand. queensu.caresearchgate.netrsc.org
Spectroscopic Analysis of Metal-Ligand Interactions in Complexes
Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes.
NMR Spectroscopy of Diamagnetic and Paramagnetic Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state structure of diamagnetic metal complexes. For a diamagnetic complex, such as one with Zn(II) or La(III), the ¹H and ¹³C NMR spectra would show shifts in the signals of the ligand's protons and carbons upon coordination to the metal ion. The magnitude of these shifts provides information about the changes in the electronic environment of the ligand upon complexation. For instance, the proton signals of the pyridine ring and the methylene (B1212753) group adjacent to the amide nitrogen would be particularly affected.
In the case of paramagnetic complexes, such as those with Cu(II) or Ni(II), the NMR signals are significantly broadened and shifted due to the influence of the unpaired electrons of the metal ion. While this makes detailed structural elucidation more challenging, the paramagnetic shifts can provide valuable information about the magnetic properties and the electronic structure of the complex.
Electronic Absorption Spectroscopy (UV-Vis) and Luminescence Studies
UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the ligand and the metal-centered d-d transitions in transition metal complexes. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region corresponding to π-π* transitions within the aromatic rings and n-π* transitions of the amide group. Upon complexation with a transition metal, new, typically weaker, absorption bands may appear in the visible region. These bands are due to the d-d electronic transitions of the metal ion, and their position and intensity are characteristic of the coordination geometry and the ligand field strength.
For lanthanide complexes, luminescence spectroscopy is a key characterization technique. The ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths. The luminescence spectra of potential Europium(III) and Terbium(III) complexes of this compound would be expected to show sharp emission bands in the red and green regions of the spectrum, respectively. queensu.caresearchgate.netrsc.org The efficiency of this energy transfer process and the quantum yield of the luminescence are important parameters that determine the potential applications of these complexes in areas such as bio-imaging and lighting.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying metal complexes that contain one or more unpaired electrons. This method provides detailed information about the electronic structure, oxidation state, and coordination environment of the paramagnetic metal center. researchgate.net
For paramagnetic metal complexes of this compound, such as those potentially formed with Cu(II), Mn(II), or Fe(III), EPR spectroscopy would be an invaluable characterization tool. The principal parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants. The g-factor provides insight into the electronic environment of the unpaired electron, and its anisotropy can help to determine the geometry of the complex. Hyperfine coupling, which arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei (e.g., the metal nucleus or the nitrogen atom of the pyridine ring), offers information about the delocalization of the unpaired electron onto the ligand and the nature of the metal-ligand bond.
In the context of copper(II) complexes with N-ligated picolinamide (B142947) derivatives, EPR studies can distinguish between different coordination geometries, such as square planar or distorted octahedral. nih.gov For instance, the EPR spectra of tetragonal Cu(II) complexes typically exhibit axial symmetry, with distinct g-values for the magnetic field parallel (g∥) and perpendicular (g⊥) to the principal symmetry axis. The relative magnitudes of these g-values can be used to assess the degree of distortion from ideal geometries.
While no specific EPR data for metal complexes of this compound are currently available in the literature, data from related picolinamide-metal systems can provide a basis for what might be expected. The following table presents hypothetical EPR parameters for a Cu(II) complex based on values reported for similar structures.
| Parameter | Hypothetical Value for [Cu(this compound)₂] | Interpretation |
|---|---|---|
| g∥ | 2.25 - 2.35 | Indicates a dₓ²-y² ground state, typical for square planar or tetragonally elongated octahedral Cu(II) complexes. The deviation from the free electron g-value (2.0023) reflects the spin-orbit coupling. |
| g⊥ | 2.05 - 2.08 | |
| A∥ (Cu) | 150 - 180 x 10⁻⁴ cm⁻¹ | The magnitude of the parallel hyperfine coupling constant with the copper nucleus provides information about the covalent character of the metal-ligand bond. |
X-ray Diffraction Analysis of Metal Complex Structures
Although no crystal structures of metal complexes with this compound have been reported, the crystal structure of the closely related ligand, N-(4-methoxyphenyl)picolinamide, has been determined. iucr.org This study reveals that the molecule is nearly planar, and its conformation is stabilized by intramolecular hydrogen bonds. iucr.org Such structural information is crucial for predicting how the ligand might arrange itself upon coordination to a metal ion.
Based on studies of other picolinamide complexes, it is anticipated that this compound would form complexes with various coordination numbers and geometries. For example, with palladium(II), both 1:1 and 2:1 ligand-to-metal complexes have been observed, exhibiting square planar geometries. tandfonline.com In these complexes, the picolinamide ligand can act as a bidentate N,O-chelate or a monodentate N-pyridyl ligand. tandfonline.com
A hypothetical crystal structure of a metal complex with this compound, for instance, a bis-chelated complex with a divalent metal ion (M(II)), would likely exhibit a distorted octahedral geometry. The table below summarizes expected crystallographic parameters for such a complex, drawing parallels from known structures of similar picolinamide complexes.
| Parameter | Expected Range/Value | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for such coordination complexes. |
| Space Group | P2₁/c or P-1 | Frequently observed centrosymmetric space groups for this class of compounds. |
| M-N(pyridyl) Bond Length | 2.0 - 2.2 Å | These bond lengths are indicative of the strength of the coordination bonds and are influenced by the nature of the metal ion and the electronic properties of the ligand. |
| M-O(amide) Bond Length | 2.1 - 2.3 Å | |
| N(pyridyl)-M-O(amide) Bite Angle | ~80-85° | The bite angle of the chelate ring influences the stability and geometry of the complex. |
Potential Catalytic or Material Science Applications of this compound Metal Complexes
Metal complexes of picolinamide and its derivatives have shown significant promise in various catalytic applications. The tunable electronic and steric properties of the picolinamide framework make it a versatile platform for designing catalysts for a range of organic transformations.
One notable application of picolinamide-based ligands is in copper-catalyzed cross-coupling reactions. For example, picolinamide derivatives have been successfully employed as ligands in the copper-catalyzed Ullmann condensation for the synthesis of aryl ethers. nih.gov The bidentate coordination of the picolinamide ligand to the copper center is believed to stabilize the catalytically active species and facilitate the reductive elimination step. nih.gov The substituents on the picolinamide ligand have been shown to play a crucial role in the efficiency of the catalytic process, influencing the redox properties of the copper center. nih.gov It is plausible that metal complexes of this compound could exhibit similar or enhanced catalytic activity in such cross-coupling reactions.
Furthermore, palladium complexes bearing picolinamide ligands have been investigated for their catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. tandfonline.com The coordination environment around the palladium center, dictated by the picolinamide ligand, is critical for the catalytic cycle. The ability of the ligand to stabilize the active Pd(0) and Pd(II) species is key to achieving high catalytic efficiency.
In the realm of material science, the ability of picolinamide ligands to form coordination polymers and metal-organic frameworks (MOFs) is of interest. researchgate.net The bridging capabilities of the ligand, potentially involving both the pyridine nitrogen and the amide group, could lead to the formation of one-, two-, or three-dimensional networks. These materials could have applications in gas storage, separation, and heterogeneous catalysis. The presence of the bromo- and methoxybenzyl- substituents on the this compound ligand could be exploited to fine-tune the porosity and functionality of such materials.
The following table summarizes potential applications and the role of the metal complex.
| Application Area | Potential Role of the Metal Complex | Key Ligand Features |
|---|---|---|
| Catalysis (e.g., Cross-Coupling Reactions) | Stabilization of catalytically active metal centers (e.g., Cu(I)/Cu(II), Pd(0)/Pd(II)). tandfonline.comnih.gov | Bidentate chelation, tunable electronic properties from substituents. |
| Material Science (e.g., MOFs) | Building block for porous coordination polymers. researchgate.net | Bridging coordination modes, functional groups for post-synthetic modification. |
Lack of Publicly Available Computational and Theoretical Data for this compound
Despite a thorough search of scientific databases and academic literature, no specific computational and theoretical studies detailing the properties of the chemical compound this compound have been found in the public domain.
This absence of published research means that a detailed analysis according to the requested scientific outline cannot be provided at this time. The required data from quantum chemical calculations and molecular dynamics simulations, which would form the basis of such an article, does not appear to have been published.
Computational chemistry is a powerful tool for understanding the electronic structure, conformation, and dynamic behavior of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the geometry and electronic properties of a compound. Furthermore, Molecular Dynamics (MD) simulations are invaluable for exploring how a molecule behaves over time, including its interactions with different environments and its own internal flexibility.
Typically, research in this area would involve:
Quantum Chemical Calculations: These studies would focus on the fundamental electronic structure and preferred three-dimensional shape of the molecule.
Density Functional Theory (DFT): Used for optimizing the molecular geometry to find its most stable arrangement and to calculate electronic properties like orbital energies and charge distribution.
Ab Initio Methods: These are highly accurate, first-principles calculations that can be used to refine the results from DFT and provide benchmark data.
Spectroscopic Parameter Calculation: Theoretical calculations can predict the signatures of a molecule in various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, which aids in its experimental characterization.
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in the molecule over time, providing a view of its dynamic nature.
Behavior in Different Solvents: MD simulations can show how the molecule's shape and movement change when it is dissolved in various solvents, which is crucial for understanding its behavior in different chemical environments.
Intramolecular Rotational Barriers: These simulations can also be used to explore the energy required for different parts of the molecule to rotate around chemical bonds, which is key to understanding its conformational flexibility.
Computational and Theoretical Investigations of 5 Bromo N 4 Methoxybenzyl Picolinamide
Reaction Mechanism Studies Using Computational Approaches
The formation of the amide bond in 5-Bromo-N-(4-methoxybenzyl)picolinamide is a critical transformation that can be computationally modeled to understand its mechanism in detail. Such studies on analogous reactions, like the aminolysis of esters, provide a foundational understanding. researchgate.net These computational investigations typically explore various potential pathways, including concerted, stepwise, and catalyzed mechanisms, to determine the most energetically favorable route. researchgate.netresearchgate.net
Transition State Elucidation and Reaction Pathway Mapping
The elucidation of transition states is a cornerstone of computational reaction mechanism studies. rsc.org For the formation of a picolinamide (B142947), this involves modeling the interaction between a derivative of 5-bromopicolinic acid (such as an activated ester) and 4-methoxybenzylamine (B45378). Computational methods like DFT can map the entire reaction pathway from reactants to products, identifying the geometry and energy of the transition state(s) and any intermediates.
For example, in the aminolysis of an activated ester, a tetrahedral intermediate is often formed. researchgate.net Computational analysis can distinguish between a stepwise mechanism, where this intermediate is a stable species, and a concerted mechanism, where bond formation and cleavage occur simultaneously through a single transition state. researchgate.net The geometries of these transition states, including critical bond lengths and angles, are calculated to understand the structural changes throughout the reaction. Fast-track computational methods, such as those combining semiempirical calculations (like GFN2-xTB) with higher-level theory (like DLPNO-CCSD(T)), have proven effective in modeling these complex reaction profiles for systems with over a hundred atoms. researchgate.netresearchgate.net
Energetic Profiling of Chemical Transformations
Energetic profiling provides a quantitative understanding of a chemical reaction's feasibility and kinetics. By calculating the Gibbs free energy (ΔG) of reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed. The activation energy (the energy difference between the reactants and the transition state) is a key parameter derived from this profile, as it determines the reaction rate.
Table 1: Representative Calculated Energetic Properties of Related Amide Formation Reactions
| Reaction Type | System Component | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Aminolysis | Phenyl Acetate | DFT/CPCM | Activation Energy (in THF) | 22.2 | researchgate.net |
| Aminolysis | Activated Esters (e.g., PFP-Ac) | DFT/CPCM | Activation Energy (in THF) | ~15 | researchgate.net |
This table presents representative data from analogous reactions to illustrate the outputs of energetic profiling. PFP-Ac refers to pentafluorophenyl acetate.
Prediction of Potential Binding Interactions
For a molecule like this compound, which has potential applications in medicinal chemistry, predicting its interaction with biological targets is crucial. Molecular docking is a powerful computational tool used for this purpose, allowing for the in silico screening of a ligand against a protein receptor to predict its binding mode and affinity. mdpi.com
This technique is widely applied in drug discovery, from identifying potential drug targets to optimizing lead compounds. nih.gov For instance, various picolinamide derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Molecular docking studies on these derivatives helped to identify crucial interactions within the kinase domain, such as hydrogen bonds with key amino acid residues like Glu 71 and Lys 53. mdpi.comnih.gov
In a study of N-(4-hydroxyphenyl)picolinamide, a close analog, molecular docking was used to investigate its interaction with proteins, and the electrophilicity index was used to help characterize its bioactivity. researchgate.net Similarly, docking studies on brominated alkaloids have been used to screen for antibacterial activity against targets like MRSA. researchgate.net The binding affinity is often reported as a docking score or binding energy (in kcal/mol), with more negative values indicating a stronger, more favorable interaction. mdpi.com These predictions can be further refined using more computationally intensive methods like molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-protein complex over time. nih.gov
Table 2: Illustrative Molecular Docking Results for Analogous Picolinamide Derivatives against Kinase Targets
| Compound Series | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (IC50 nM) | Reference |
| Picolinamide (Thio)urea Derivatives | VEGFR-2 | Cys919, Asp1046 | 27 - 94 | nih.gov |
| N-Phenylbenzamide Derivatives | Various Kinases | Not specified | N/A | scirp.org |
| Hydroxy-3-arylcoumarins | S. aureus DNA Gyrase | Not specified | N/A | nih.gov |
This table is illustrative and shows the type of data generated from molecular docking studies on compounds structurally related to the subject of this article. The IC50 values are experimental results guided by docking predictions.
Future Research Directions and Broad Implications
Unexplored Synthetic Avenues for 5-Bromo-N-(4-methoxybenzyl)picolinamide and its Scaffolds
The synthesis of this compound, while not extensively documented in dedicated literature, can be approached through established and innovative synthetic strategies. The primary route involves the formation of an amide bond between 5-bromopicolinic acid and 4-methoxybenzylamine (B45378). However, several advanced and unexplored methods could offer improvements in yield, purity, and functional group tolerance.
One promising approach is the use of microwave-assisted organic synthesis (MAOS) . A reported synthesis of the analogous compound, N-(4-methoxyphenyl)picolinamide, utilized microwave irradiation of picolinic acid and p-anisidine (B42471) with orthoboric acid, suggesting a viable and rapid method. iucr.org Adapting this for 5-bromopicolinic acid could provide an efficient pathway.
Further avenues for exploration include:
Flow Chemistry: Continuous flow reactors could enable precise control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields and safety, especially for exothermic reactions. This methodology also allows for easier scalability.
Catalytic Amide Bond Formation: Moving beyond traditional coupling reagents, the use of novel catalysts, such as those based on nickel or other transition metals, could offer alternative reaction pathways. acs.org For instance, Ni-catalyzed esterification followed by amidation is a known method for picolinamide (B142947) synthesis. acs.org
C-H Activation: The picolinamide moiety is a well-established directing group for C-H activation reactions. acs.org Future research could explore the late-stage functionalization of the picolinamide ring itself, introducing further diversity to the scaffold. This could involve direct arylation or other coupling reactions at different positions of the pyridine (B92270) ring. nih.gov
The synthesis of the precursors themselves also presents opportunities for innovation. For example, the preparation of 5-bromoisoquinoline (B27571) derivatives has been achieved through methods involving strong acids and brominating agents like N-bromosuccinimide (NBS). google.com Similar strategies could be optimized for the synthesis of 5-bromopicolinic acid.
Advancement of Analytical Methodologies for Detailed Characterization
A thorough characterization of this compound is essential for understanding its properties and potential applications. While standard techniques provide a baseline, advanced analytical methodologies can offer deeper insights into its structural and physicochemical characteristics.
A comprehensive characterization would typically involve:
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for confirming the molecular structure. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all protons and carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the exact molecular weight and elemental composition.
Infrared (IR) and Raman Spectroscopy: These techniques would identify characteristic vibrational modes of the functional groups, such as the amide C=O and N-H stretches, and vibrations of the aromatic rings.
Crystallographic Analysis:
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. A study on N-(4-methoxyphenyl)picolinamide revealed a nearly planar conformation stabilized by intramolecular hydrogen bonds, and similar analyses would be vital for the title compound. iucr.org
Thermal Analysis:
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC can determine the melting point and identify any phase transitions, while TGA provides information on the thermal stability of the compound. epo.org
Chromatographic Purity:
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compound and for monitoring reaction progress.
Future advancements in characterization could involve Hirshfeld surface analysis , which has been used for the related N-(4-methoxyphenyl)picolinamide to visualize and quantify intermolecular interactions in the crystal lattice. iucr.org This would be particularly valuable for understanding how the bromo and methoxybenzyl substituents influence crystal packing.
Potential Contributions to Functional Materials Science
The structural motifs within this compound suggest its potential utility in the field of functional materials science. Picolinamide-based structures have already shown promise in various applications, and the specific substituents of this compound could impart unique properties.
Aggregation-Induced Emission (AIE): Picolinamide-supported tetracoordinated organoboron complexes have been shown to exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. nih.gov The propeller-like structure of these complexes, which restricts intramolecular rotation upon aggregation, is key to this phenomenon. nih.gov The steric bulk and electronic properties of the 5-bromo and 4-methoxybenzyl groups in the title compound could be leveraged in the design of new AIE-active materials.
Organic Light-Emitting Diodes (OLEDs): The development of new materials with high solid-state luminescence efficiency is crucial for OLED technology. nih.gov The potential AIE properties of derivatives of this compound make it a candidate for exploration as an emissive layer in OLED devices.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The picolinamide moiety is an excellent chelating ligand for metal ions. iucr.org The nitrogen atom of the pyridine ring and the amide oxygen can coordinate with metal centers to form stable complexes. The bromo and methoxy (B1213986) groups can further influence the electronic properties and steric hindrance of the resulting complexes, potentially leading to novel coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.
Liquid Crystals: The rigid picolinamide core combined with the flexible methoxybenzyl group could be a precursor for designing liquid crystalline materials. The interplay between the rigid and flexible parts of the molecule is a key design principle for liquid crystals.
Broader Impact on the Development of Picolinamide-Derived Chemical Entities
The study of this compound can have a significant impact on the broader field of picolinamide chemistry. Picolinamide derivatives are prevalent in medicinal chemistry, with some exhibiting a wide range of biological activities. google.comnih.gov
Drug Discovery: The picolinamide scaffold is a privileged structure in drug discovery. For instance, various derivatives have been investigated as kinase inhibitors for cancer therapy and as agents for treating metabolic syndromes. google.comnih.gov Understanding the synthesis and properties of this compound can provide valuable structure-activity relationship (SAR) data for the design of new therapeutic agents. The bromine atom can act as a handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of analogs for biological screening.
Catalysis: Picolinamides are effective ligands in catalysis, for example, in copper-catalyzed aryl ether formation. google.com The electronic and steric properties of the substituents on the picolinamide ring can be tuned to optimize catalytic activity. Research into this compound could contribute to the development of more efficient and selective catalytic systems.
Supramolecular Chemistry: The ability of picolinamides to form well-defined structures through hydrogen bonding and metal coordination makes them interesting building blocks in supramolecular chemistry. The insights gained from studying the crystal structure and intermolecular interactions of this compound can inform the design of more complex supramolecular assemblies with tailored functions.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-N-(4-methoxybenzyl)picolinamide, and how can reaction conditions be optimized?
A common approach involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to introduce the bromine and methoxybenzyl groups. For example, analogous picolinamide derivatives are synthesized using Pd(OAc)₂/AgOAc systems at elevated temperatures (140°C, 24 hours) to achieve yields >80% . Optimization includes screening ligands (e.g., Xantphos), adjusting solvent polarity (e.g., toluene vs. DMF), and controlling stoichiometry to minimize byproducts like dehalogenated intermediates. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR identifies methoxybenzyl protons (δ 3.8–4.0 ppm for OCH₃) and aromatic protons (δ 7.2–8.5 ppm).
- ¹³C NMR confirms carbonyl (δ ~165 ppm) and bromine-substituted carbons (δ ~120 ppm).
- FT-IR validates amide C=O stretches (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Mass spectrometry (HRMS-ESI) provides molecular ion verification (e.g., [M+H]⁺ at m/z 335.03) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition at 25–100°C.
- Photostability : Expose to UV light (254 nm) and track degradation via HPLC.
- Humidity Sensitivity : Store at 40–75% relative humidity and analyze hygroscopicity by dynamic vapor sorption (DVS). Stability data should guide storage recommendations (e.g., desiccated, -20°C) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromine substitution in picolinamide derivatives?
Regioselectivity in bromination is influenced by electronic and steric factors. For example, bromine preferentially substitutes at the 5-position of the pyridine ring due to the directing effect of the electron-withdrawing amide group. Computational studies (DFT calculations) can map charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Experimental validation involves synthesizing analogs with varying substituents (e.g., CF₃ vs. OCH₃) and comparing reaction outcomes .
Q. How can structural modifications enhance the compound’s bioactivity in medicinal chemistry applications?
- Scaffold Hopping : Replace the methoxybenzyl group with bioisosteres like indole or benzothiophene to improve target binding.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability.
- Structure-Activity Relationship (SAR) Studies : Test analogs with halogen substitutions (Cl, I) or alkyl chains to optimize pharmacokinetic properties. For example, 5-Bromo-N-phenylnicotinamide derivatives show improved enzyme inhibition when paired with trifluoromethyl groups .
Q. What methodologies resolve contradictions in reported synthetic yields for similar picolinamides?
Discrepancies in yields (e.g., 65% vs. 84% in Pd-catalyzed reactions) often stem from:
- Catalyst Loading : Higher Pd(OAc)₂ concentrations (5 mol%) may reduce side reactions.
- Substrate Purity : Impurities in aryl halides (e.g., 4-iodobenzotrifluoride) can lower efficiency.
- Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion points. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) and identify key residues (e.g., hinge-region interactions).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- Pharmacophore Mapping : Define essential features (hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
Methodological Frameworks for Experimental Design
Q. How to integrate theoretical frameworks into the study of structure-property relationships?
Adopt a ligand-based design approach guided by Hammett substituent constants (σ) to correlate electronic effects with bioactivity. For example, the methoxy group (σ = -0.27) enhances electron density at the amide carbonyl, influencing hydrogen bonding with targets. Pair this with Marcus theory to analyze electron transfer in catalytic cycles .
Q. What statistical designs are optimal for screening reaction parameters in synthesis?
- Factorial Design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent) and identify interactions.
- Response Surface Methodology (RSM) : Model non-linear relationships between parameters and yield using Central Composite Design (CCD).
- DoE Software : Tools like JMP or Minitab streamline data analysis and reduce experimental runs by 40–60% .
Q. How can researchers validate the compound’s role in multi-component reactions (MCRs)?
Apply Ugi or Passerini reactions to generate diversity-oriented libraries. For instance, combine this compound with aldehydes, isocyanides, and carboxylic acids in one pot. Monitor reaction progress via LC-MS and isolate products using preparative HPLC. MCRs enable rapid exploration of chemical space for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
